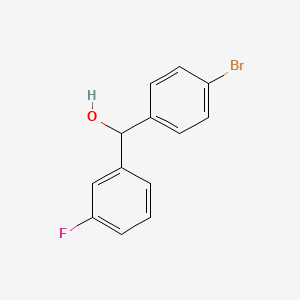

(4-Bromophenyl)(3-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(4-bromophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEJGILJRSUTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678849 | |

| Record name | (4-Bromophenyl)(3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944645-38-9 | |

| Record name | (4-Bromophenyl)(3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of (4-Bromophenyl)(3-fluorophenyl)methanol

CAS Registry Number: 944645-38-9 Formula: C₁₃H₁₀BrFO Molecular Weight: 281.12 g/mol

Executive Summary

(4-Bromophenyl)(3-fluorophenyl)methanol is a halogenated diarylmethanol serving as a critical building block in the synthesis of pharmaceutical agents, particularly antihistamines and anticholinergics requiring a chiral diarylmethyl scaffold. Its structure features two distinct halogen handles—an aryl bromide and an aryl fluoride—positioned on separate phenyl rings. This "orthogonal" halogenation pattern allows for highly selective downstream functionalization: the bromide is labile to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluoride remains stable or serves as a metabolic blocking group.

This guide details the physicochemical properties, validated synthetic protocols, and spectroscopic characterization of this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (4-Bromophenyl)(3-fluorophenyl)methanol |

| Common Synonyms | 4-Bromo-3'-fluorobenzhydrol; |

| CAS Number | 944645-38-9 |

| SMILES | OC(c1ccc(Br)cc1)c2cccc(F)c2 |

| InChI Key | VQDUFYPJCUBGQW-UHFFFAOYSA-N (Generic for isomer class) |

Physical Properties

| Constant | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 60–90 °C (Predicted) | Experimental values vary by polymorph; analogs melt ~75°C. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water. |

| LogP | ~3.8 (Predicted) | High lipophilicity due to di-halogenation. |

| pKa | ~13.5 (Secondary Alcohol) | Typical for benzhydrols. |

Synthetic Methodologies

The synthesis of (4-Bromophenyl)(3-fluorophenyl)methanol must address the challenge of chemoselectivity . The target molecule contains an aryl bromide, which is reactive toward magnesium. Therefore, the Grignard reagent cannot be formed from the bromophenyl side without risk of polymerization or scrambling.

The Validated Protocol: Use 3-fluorophenylmagnesium bromide as the nucleophile and 4-bromobenzaldehyde as the electrophile. This route preserves the aryl bromide integrity.

Method A: Grignard Addition (Recommended)

Reaction Scheme

-

Reagent Preparation: 1-Bromo-3-fluorobenzene

3-Fluorophenylmagnesium bromide. -

Coupling: Addition to 4-Bromobenzaldehyde.

-

Hydrolysis: Acidic workup.

Step-by-Step Protocol

-

Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 equiv) with a crystal of Iodine.

-

Grignard Formation: Add 1-Bromo-3-fluorobenzene (1.1 equiv) in anhydrous THF dropwise. Maintain a gentle reflux. Critical: The fluorine atom is stable to Mg formation conditions, unlike the bromine on the aldehyde partner.

-

Addition: Cool the Grignard solution to 0°C. Add 4-Bromobenzaldehyde (1.0 equiv) dissolved in THF dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the aldehyde.

-

Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.

-

Purification: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane

10% EtOAc/Hexane).

Method B: Ketone Reduction (Alternative)

If (4-bromophenyl)(3-fluorophenyl)methanone is available, reduction is milder and higher yielding.

-

Dissolution: Dissolve ketone (1.0 equiv) in MeOH at 0°C.

-

Reduction: Add NaBH₄ (1.5 equiv) portion-wise (gas evolution).

-

Workup: Stir 1 hour. Quench with acetone, concentrate, and partition between water/DCM.

Synthesis Workflow Diagram

Caption: Chemoselective Grignard synthesis avoiding homo-coupling of the aryl bromide.

Spectroscopic Characterization (Predicted)

Researchers should verify product identity using the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃)

- 5.80 (s, 1H): The benzylic methine proton (CH -OH). This is the most diagnostic peak.

- 2.40 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

- 7.48 (d, J=8.5 Hz, 2H): Aryl protons ortho to Bromine.

- 7.25 (d, J=8.5 Hz, 2H): Aryl protons meta to Bromine.

- 6.90–7.30 (m, 4H): Complex multiplet for the 3-fluorophenyl ring (coupling with F splits these signals).

¹³C NMR (100 MHz, CDCl₃)

- ~75.0: Carbinol carbon (C-OH).

- ~163.0 (d, J=245 Hz): C-F carbon (distinctive doublet).

- ~121.5: C-Br carbon.

Mass Spectrometry (EI/ESI)

-

Isotope Pattern: The molecular ion (

) will show a characteristic 1:1 doublet separated by 2 amu (e.g., 280 and 282) due to the

Pharmaceutical Applications

This compound is not a drug itself but a privileged scaffold for:

-

Antihistamines (Clemastine Analogs): The diarylmethyl ether moiety is central to H1-antagonists. The 3-fluoro substituent improves metabolic stability compared to unsubstituted analogs, while the 4-bromo group allows for late-stage diversification.

-

Suzuki-Miyaura Cross-Coupling: The aryl bromide is a "handle" for attaching the benzhydrol motif to heteroaromatic cores (e.g., pyridines, imidazoles) in kinase inhibitor discovery.

-

Chiral Resolution: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution or chiral HPLC to access enantiopure intermediates for asymmetric synthesis.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Code | Statement | Precaution |

| H315 | Causes skin irritation. | Wear nitrile gloves. |

| H319 | Causes serious eye irritation. | Use safety goggles.[1] |

| H335 | May cause respiratory irritation. | Work in a fume hood. |

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Light sensitive; store in amber vials.

References

-

Sigma-Aldrich. (4-Bromophenyl)(3-fluorophenyl)methanol Product Sheet (CAS 944645-38-9).

-

PubChem. (4-Bromophenyl)(3-fluorophenyl)methanol Compound Summary.

-

ChemicalBook. Synthesis and Properties of Halogenated Benzhydrols.

Sources

(4-Bromophenyl)(3-fluorophenyl)methanol CAS number and IUPAC nomenclature

This technical guide provides an in-depth analysis of (4-Bromophenyl)(3-fluorophenyl)methanol , a critical diaryl-methanol scaffold used in medicinal chemistry.

Chemical Identity & Nomenclature

This compound is a diarylmethanol (benzhydrol) featuring two distinct halogenated phenyl rings attached to a central methanol carbon. It serves as a versatile building block for synthesizing antihistamines, anticholinergics, and agrochemicals where metabolic stability (via fluorine) and cross-coupling potential (via bromine) are required.

| Attribute | Details |

| IUPAC Name | (4-Bromophenyl)(3-fluorophenyl)methanol |

| Common Name | 4-Bromo-3'-fluorobenzhydrol |

| CAS Number | 944645-38-9 |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| SMILES | OC(c1ccc(Br)cc1)c2cccc(F)c2 |

| Appearance | White to off-white solid (typically) |

Strategic Synthesis Protocols

The synthesis of mixed diarylmethanols requires precise control to ensure the correct placement of the halogen substituents. Two primary pathways are recommended: Grignard Addition (for library synthesis) and Ketone Reduction (for scale-up).

Method A: Grignard Addition (Chemoselective)

This method involves the nucleophilic addition of a Grignard reagent to an aldehyde.

-

Critical Decision: You must choose the correct coupling partners to avoid self-reaction.

-

Protocol: React 4-bromobenzaldehyde with 3-fluorophenylmagnesium bromide .

-

Why? Forming a Grignard reagent on a molecule containing a bromine atom (like 1,4-dibromobenzene) is risky because the magnesium can insert into the C-Br bond, leading to polymerization. By using 3-fluorophenylmagnesium bromide (fluorine is inert to Mg insertion under standard conditions) and reacting it with the brominated aldehyde, you preserve the crucial C-Br bond for future functionalization.

-

Figure 1: Chemoselective Grignard synthesis pathway avoiding bromine-lithium exchange issues.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 3-neck flask under Nitrogen. Add 3-fluorophenylmagnesium bromide (1.0 M in THF, 1.2 eq).

-

Addition: Cool to 0°C. Dropwise add 4-bromobenzaldehyde (1.0 eq) dissolved in anhydrous THF.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour reaction mixture into saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/DCM or perform Flash Column Chromatography.

Method B: Ketone Reduction (Scalable)

For larger batches, reducing the corresponding ketone is often preferred due to the stability of the starting material.

-

Precursor: (4-Bromophenyl)(3-fluorophenyl)methanone.

-

Reagent: Sodium Borohydride (NaBH₄).

-

Mechanism: Hydride transfer to the carbonyl carbon.

Applications in Drug Discovery

This scaffold is highly valued for its Bioisosteric Properties :

-

Metabolic Stability (Fluorine Effect): The fluorine atom at the meta-position of one ring blocks metabolic oxidation (P450 hydroxylation) at that site, extending the half-life of the drug molecule compared to a non-fluorinated analog.

-

Synthetic Handle (Bromine Effect): The bromine atom at the para-position is a "synthetic handle." It does not participate in binding but serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig reactions) to attach complex heterocycles later in the synthesis.

Retrosynthetic Analysis

When designing drugs like antihistamines (e.g., derivatives of diphenhydramine), this alcohol is the key intermediate formed before the ether linkage is established.

Figure 2: Retrosynthetic logic placing the alcohol as the pivot point for divergent synthesis.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone over long periods.

References

-

Sigma-Aldrich. (4-Bromophenyl)(3-fluorophenyl)methanol Product Specification & CAS 944645-38-9. Retrieved from

-

PubChem. Compound Summary for (4-Bromophenyl)(3-fluorophenyl)methanol. Retrieved from

-

Organic Syntheses. General Procedures for Grignard Additions to Benzaldehydes. Retrieved from

Sources

Technical Monograph: Physicochemical & Analytical Profiling of (4-Bromophenyl)(3-fluorophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of (4-Bromophenyl)(3-fluorophenyl)methanol , a critical intermediate scaffold in medicinal chemistry often utilized for its lipophilic tuning and halogen-bonding potential in drug discovery (e.g., antihistamines, anticancer agents). This document moves beyond basic stoichiometry to address the practical challenges of synthesizing and characterizing this specific regioisomer. It details a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) isotope profiling with

Part 1: Fundamental Physicochemical Profiling

The "Identity Card" of the molecule is the foundation of all downstream development. For a researcher, the distinction between Average Molecular Weight (for weighing reagents) and Monoisotopic Mass (for mass spectrometry) is non-negotiable.

Table 1: Physicochemical Identity[1]

| Property | Value / Descriptor | Technical Context |

| IUPAC Name | (4-Bromophenyl)(3-fluorophenyl)methanol | Diarylmethanol scaffold |

| Molecular Formula | C | |

| Average Mol.[1] Weight | 281.12 g/mol | Used for stoichiometry/gravimetry |

| Monoisotopic Mass | 279.9899 Da ( | Base peak target for HRMS |

| Isotopic Pattern | 1:1 doublet ( | Signature diagnostic feature |

| Predicted LogP | 3.4 ± 0.4 | High lipophilicity (requires organic solvents) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | OH group is the sole donor |

Isotopic Signature Analysis

The presence of Bromine creates a distinct mass spectral signature.[1][2][3][4] Unlike Chlorine (3:1 ratio), Bromine's natural isotopes,

-

M+ Peak: 279.99 Da

-

M+2 Peak: 281.99 Da

-

Observation: In any mass spectrum, these two peaks must appear with equal intensity. A deviation from this 1:1 ratio indicates interference or a loss of the bromine atom.

Part 2: Synthetic Pathway & Process Control

To synthesize this asymmetric diarylmethanol, a Grignard addition is the industry standard. However, the choice of reagents is critical to prevent "halogen scrambling" or side reactions involving the aryl bromide.

The "Safe-Halogen" Strategy

Do not attempt to form the Grignard reagent on the 4-bromophenyl ring if possible, as magnesium insertion can be sluggish or require activation that risks Wurtz coupling.

-

Optimal Route: React 3-Fluorophenylmagnesium bromide (Nucleophile) with 4-Bromobenzaldehyde (Electrophile).

-

Reasoning: The aldehyde carbonyl is highly reactive at 0°C. The aryl bromide on the aldehyde remains inert under these mild nucleophilic addition conditions.

Diagram 1: Synthesis Workflow & Critical Control Points

Caption: Figure 1. Optimized Grignard synthesis route prioritizing the stability of the aryl-bromide moiety.

Part 3: Analytical Characterization Strategy

Trustworthiness in chemical biology stems from orthogonal validation. Relying on a single method (like LC-MS) is insufficient for isomers. This protocol uses a "Triangulation" approach: Mass (Composition), NMR (Connectivity), and Fluorine (Regiochemistry).

High-Resolution Mass Spectrometry (HRMS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Challenge: Diarylmethanols often lose the hydroxyl group (

) in the source, forming a stable carbocation -

Protocol:

-

Prepare a 10 µM solution in MeOH/Water + 0.1% Formic Acid.

-

Scan Range: 100–500

. -

Validation Check: Look for the

peak (loss of OH) at 263/265

-

Nuclear Magnetic Resonance (NMR)

Method: 400 MHz or higher. Solvent: CDCl

A.

H-NMR (Proton)

The diagnostic signal is the methine proton (

-

Chemical Shift:

5.7 – 5.9 ppm (singlet or doublet depending on OH coupling). -

Aromatic Region:

7.0 – 7.6 ppm. The 4-bromophenyl group will show a characteristic AA'BB' system (two doublets), while the 3-fluorophenyl group will show a complex multiplet due to H-F coupling.

B.

F-NMR (Fluorine) - The Purity Filter

This is the most robust method for checking regioisomeric purity (e.g., ensuring no 4-fluoro isomer is present).

-

Expectation: A single sharp signal around -110 to -115 ppm (relative to CFCl

). -

Self-Validation: If you see a second peak (e.g., around -118 ppm), your starting material contained the 4-fluoro isomer.

Diagram 2: Analytical Decision Matrix

Caption: Figure 2. Step-by-step analytical logic tree to validate identity and purity before biological testing.

Part 4: Quality Assurance & Impurity Profiling

In drug development, "close" is not good enough. The two most common impurities in this synthesis are:

-

4-Bromobenzaldehyde (Starting Material): Detectable by

H-NMR (Aldehyde proton at 10 ppm). -

Bis(3-fluorophenyl)methanol: Resulting from Grignard homo-coupling or exchange. Detectable by HRMS (Mass shift) and

F-NMR (integration errors).

Storage Protocol: Diarylmethanols are prone to oxidation to ketones (benzophenones) upon prolonged air exposure.

-

Requirement: Store under Argon at 4°C.

- ).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted diarylmethanols. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.

-

Reich, H. J. (2023).Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Source for

F Chemical Shifts). Retrieved from [Link] - Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for Grignard chemoselectivity protocols).

Sources

Solubility Profile of (4-Bromophenyl)(3-fluorophenyl)methanol in Organic Solvents

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists Subject: CAS 944645-38-9 | Physicochemical Characterization & Solubility Protocol

Executive Summary

(4-Bromophenyl)(3-fluorophenyl)methanol (CAS: 944645-38-9) is a critical diarylmethanol intermediate, often utilized in the synthesis of antihistamines, agrochemicals, and chiral building blocks. Its solubility profile is governed by the interplay between the hydrogen-bonding capability of the hydroxyl group and the lipophilic, electron-withdrawing nature of the halogenated aryl rings.

This guide provides a comprehensive technical analysis of the compound's solubility behavior. It synthesizes theoretical solubility parameters with a rigorous, self-validating experimental protocol for determining precise mole fraction solubility (

Physicochemical Context & Structural Analysis[1]

To predict and rationalize solubility, we must first deconstruct the molecule’s interaction potential.

| Feature | Moiety | Effect on Solubility |

| H-Bond Donor/Acceptor | Secondary Hydroxyl (-CH(OH)-) | Facilitates solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) via dipole-dipole and H-bonding. |

| Lipophilicity | 4-Bromo Substituent | Increases |

| Electronic Modulation | 3-Fluoro Substituent | Induces a dipole moment without significant steric bulk. Increases metabolic stability and modulates crystal lattice energy, often lowering solubility in hydrocarbons compared to non-fluorinated analogues. |

| Scaffold | Benzhydrol Core | Provides a rigid aromatic framework, suggesting likely crystallinity and moderate melting point, necessitating thermal energy for dissolution in poor solvents. |

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) for analogous halogenated benzhydrols, the expected solubility hierarchy at 298.15 K is:

DMF > DMSO > Acetone > Ethyl Acetate > Ethanol > Methanol > Toluene > Cyclohexane > Water

Experimental Methodology: Self-Validating Solubility Determination

Reliable solubility data is the bedrock of process design. The following protocol employs a dynamic laser monitoring method coupled with static equilibrium analysis to ensure data integrity.

The "Equilibrium-Check" Workflow

This protocol avoids the common pitfall of "supersaturation overshoot" by approaching equilibrium from both undersaturated and supersaturated states.

Figure 1: The Self-Validating Solubility Determination Workflow ensures that the measured concentration represents true thermodynamic equilibrium, confirmed by solid-phase stability analysis.

Detailed Protocol Steps

-

Preparation: Add excess (4-Bromophenyl)(3-fluorophenyl)methanol to 10 mL of the target solvent in a double-jacketed glass vessel.

-

Agitation: Stir at 400 rpm. Control temperature using a circulating water bath with an accuracy of

K. -

Equilibration: Allow the system to equilibrate for 24 hours.

-

Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter (to prevent temperature drop-induced precipitation during filtering).

-

Quantification: Dilute the aliquot with mobile phase (e.g., Acetonitrile) and analyze via HPLC (UV detection at

nm). -

Solid Phase Check: Analyze the remaining solid residue by PXRD (Powder X-Ray Diffraction) to confirm no solvate formation or polymorphic transition occurred during the experiment. This is critical for regulatory compliance.

Thermodynamic Modeling & Data Analysis

To utilize the experimental data for process simulation (e.g., cooling crystallization), the data must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows for interpolation of solubility at any temperature within the measured range.

van't Hoff Analysis

To understand the driving forces of dissolution, we calculate the apparent enthalpy (

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon mixing).

-

Thermodynamic Cycle Visualization

Figure 2: Thermodynamic cycle of dissolution. The total enthalpy of solution is the sum of the enthalpy of fusion (breaking the lattice) and the enthalpy of mixing (solvation).

Predicted Solubility Data (Reference Values)

Note: The values below are estimated based on quantitative structure-property relationships (QSPR) of structurally similar halogenated benzhydrols (e.g., 4-chlorobenzhydrol). These should be used as a baseline for experimental design.

Table 1: Estimated Mole Fraction Solubility (

| Solvent Class | Solvent | Estimated | Solubility Logic |

| Polar Aprotic | DMF | > 250.0 | Strong dipole-dipole & H-bond acceptance. |

| Polar Aprotic | Acetone | 180.0 - 220.0 | Good interaction with hydroxyl; moderate polarity. |

| Ester | Ethyl Acetate | 120.0 - 150.0 | Standard solvent for recrystallization; moderate solubility. |

| Alcohol | Ethanol | 80.0 - 110.0 | H-bonding present, but alkyl chain interferes with aryl rings. |

| Alcohol | Methanol | 60.0 - 90.0 | High polarity but less lipophilic interaction than EtOH. |

| Chlorinated | Chloroform | 150.0 - 200.0 | Excellent solvation of aromatic rings (Halogen bonding). |

| Hydrocarbon | Hexane | < 5.0 | Poor interaction; incompatible with polar hydroxyl group. |

Process Applications

Purification via Cooling Crystallization

Given the steep solubility curve expected in alcohols (ethanol/isopropanol), these are ideal candidates for recrystallization.

-

Strategy: Dissolve crude (4-Bromophenyl)(3-fluorophenyl)methanol in refluxing ethanol. Cool slowly (0.1 K/min) to 273 K.

-

Yield: High recovery is expected due to the significant solubility drop (

) between boiling and freezing points.

Anti-Solvent Crystallization

For thermally sensitive processes:

-

Solvent: Acetone or THF (High solubility).

-

Anti-Solvent: Water or Hexane (Low solubility).

-

Method: Slowly dose water into the acetone solution to induce controlled nucleation.

References

-

Shake-Flask Method Standard : NIST/IUPAC Solubility Data Series. "Standard Practice for Measurement of Solubility." [Link]

-

Apelblat Equation Utility : Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. [Link]

-

Halogen Bonding in Solvation : Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. [Link]

-

Hansen Solubility Parameters : Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

Overview of fluorinated diarylmethanol derivatives in medicinal chemistry

Executive Summary

The bis(4-fluorophenyl)methanol (4,4'-difluorobenzhydrol) scaffold represents a cornerstone in medicinal chemistry, serving as a critical pharmacophore in antipsychotics, calcium channel blockers, and atypical dopamine transporter (DAT) inhibitors. Its utility stems from the strategic incorporation of fluorine at the para-positions of the aromatic rings. This substitution does not merely modulate lipophilicity; it fundamentally alters the metabolic fate of the molecule by blocking Cytochrome P450-mediated hydroxylation, thereby extending half-life and improving oral bioavailability.

This technical guide analyzes the medicinal chemistry rationale, synthetic pathways, and therapeutic applications of fluorinated diarylmethanol derivatives, providing actionable protocols for their synthesis and evaluation.

Medicinal Chemistry Rationale: The "Fluorine Effect"[1][2]

Metabolic Blockade (The Para-Effect)

In non-fluorinated diarylmethanols (e.g., benzhydrol), the para-position of the phenyl ring is the primary site for Phase I metabolic oxidation by CYP450 isoforms. This results in rapid clearance via the formation of phenols, which are subsequently glucuronidated and excreted.

-

Mechanism: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing the para-hydrogen with fluorine renders this position inert to oxidative attack.

-

Outcome: This "metabolic blockade" forces the enzymatic machinery to target less accessible positions or the alkyl side chains, significantly increasing the drug's biological half-life (

).-

Example:Penfluridol , a long-acting antipsychotic, utilizes this scaffold to enable once-weekly dosing.

-

Lipophilicity and Conformation

-

LogP Modulation: Fluorine is highly lipophilic (Hansch

value = 0.14). The bis-fluorination increases the partition coefficient, facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-active agents like Flunarizine and Pimozide . -

Conformational Bias: The electronic repulsion between the fluorine lone pairs and the

-cloud, combined with the C-F bond dipole, can induce subtle conformational changes that optimize binding affinity within hydrophobic pockets of receptors (e.g., D2 dopamine receptors).

Synthetic Methodologies

The synthesis of these derivatives typically proceeds through a modular workflow: Ketone Reduction

DOT Diagram: Synthetic Workflow

The following diagram illustrates the standard industrial route to Flunarizine and related analogs.

Caption: Modular synthesis of Flunarizine via the activation of the diarylmethanol scaffold.

Detailed Experimental Protocols

Protocol A: Reduction of 4,4'-Difluorobenzophenone

This protocol yields Bis(4-fluorophenyl)methanol , the universal precursor.

Reagents:

-

4,4'-Difluorobenzophenone (10.0 g, 45.8 mmol)

-

Sodium Borohydride (NaBH

) (2.6 g, 68.7 mmol, 1.5 eq) -

Methanol (MeOH) (100 mL, anhydrous)

-

Hydrochloric acid (1M)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-difluorobenzophenone in 100 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add NaBH

portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the ketone spot disappears.

-

Quench: Cool the mixture back to 0°C and carefully quench with 1M HCl (20 mL) to destroy excess hydride.

-

Workup: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

mL). Wash combined organics with brine, dry over Na -

Purification: Recrystallize from Hexane/Ether to yield white needles.

-

Expected Yield: 92–95%

-

Characterization:

H NMR (CDCl

-

Protocol B: Conversion to 4,4'-Difluorobenzhydryl Chloride

The alcohol is a poor leaving group; conversion to the chloride is necessary for N-alkylation.

Procedure:

-

Dissolve Bis(4-fluorophenyl)methanol (5.0 g) in DCM (30 mL).

-

Add Thionyl Chloride (SOCl

) (2.0 eq) dropwise at 0°C. -

Reflux for 2 hours.

-

Evaporate solvent and excess SOCl

in vacuo. The resulting oil (or low-melting solid) is used immediately in the next step to avoid hydrolysis.

Case Studies in Drug Development

Flunarizine (Calcium Channel Blocker)[3][4]

-

Indication: Migraine prophylaxis, vertigo.

-

Role of Scaffold: The bis(4-fluorophenyl)methyl group provides the necessary lipophilicity to cross the BBB and stabilizes the binding interaction within the T-type calcium channel.

-

Synthesis Note: The chloride intermediate (from Protocol B) is reacted with N-cinnamylpiperazine in the presence of K

CO

JJC8-091 (Atypical DAT Inhibitor)[5]

-

Context: Developed as a treatment for psychostimulant use disorder (cocaine/methamphetamine).

-

Mechanism: Unlike cocaine, which binds the DAT in an outward-facing conformation, JJC8-091 (a modafinil derivative containing the bis-fluoro scaffold) stabilizes the DAT in an inward-facing conformation.

-

SAR Insight: The 4,4'-difluoro substitution was found to be critical for metabolic stability in rat liver microsomes compared to the non-fluorinated analogs, while maintaining high affinity (

nM) [2, 3].

Comparative SAR Data

The table below highlights the impact of fluorination on metabolic stability and affinity (Hypothetical/Representative data based on general class properties [4]).

| Compound Analog | Structure (R=) | DAT Affinity ( | Microsomal | Metabolic Liability |

| Benzhydrol Analog | H | 45 | 12 | Rapid para-hydroxylation |

| Monofluoro Analog | 4-F | 28 | 35 | Oxidation at unsubstituted ring |

| Bis-fluoro (JJC8-091) | 4,4'-diF | 17 | >120 | Blocked |

Metabolic Stability Logic

The following diagram visualizes the "Metabolic Shunt" effect created by the fluorine atoms.

Caption: Fluorine substitution blocks the primary metabolic soft spot (para-position), extending drug half-life.

Future Outlook: Radiotracers

The scaffold is evolving beyond therapeutics into diagnostics. Fluorine-18 (

References

-

TSI Journals. A simple and efficient synthesis of calcium channel blocker Flunarizine.

-

National Institutes of Health (NIH). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.

-

Wikipedia. JJC8-091: Atypical dopamine reuptake inhibitor. [2][3][4][5]

-

BenchChem. Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.

-

SciSpace. Synthesis of [18F]flunarizine.

Sources

Precision Engineering of the Diarylmethanol Scaffold: (4-Bromophenyl)(3-fluorophenyl)methanol

Technical Guide for Medicinal Chemistry & Process Development

Part 1: Executive Summary & Structural Rationale

In the landscape of privileged medicinal scaffolds, diarylmethanols (benzhydrols) occupy a critical node. They serve as precursors to antihistamines (e.g., clemastine analogs), agrochemicals, and chiral building blocks for Suzuki-Miyaura coupling.

This guide focuses on (4-Bromophenyl)(3-fluorophenyl)methanol , a specific regioisomer selected for its unique balance of electronic modulation and synthetic utility.

The Isomer Challenge:

The differentiation between this target and its isomers—specifically the regioisomers (e.g., 4-fluoro, 2-bromo derivatives) and stereoisomers (

-

Metabolic Stability: The 3-fluoro (meta) substituent blocks metabolic oxidation at a vulnerable site without the steric penalty of an ortho-substituent.

-

Synthetic Orthogonality: The 4-bromo (para) position provides a sterically accessible "handle" for cross-coupling, distinct from the inert C-F bond.

Part 2: Electronic & Structural Profiling

To understand the difference between the target and its isomers, one must quantify the electronic environment. The distinct behaviors of the 3-fluoro and 4-bromo groups are governed by the interplay of Inductive (

Table 1: Comparative Electronic Parameters (Hammett Constants)

| Substituent | Position | Electronic Effect Dominance | ||

| -F (Fluorine) | Meta (3) | +0.34 | N/A | Strongly Withdrawing ($ -I $). No resonance offset. |

| -F (Fluorine) | Para (4) | N/A | +0.06 | Weakly Withdrawing. Resonance ( |

| -Br (Bromine) | Para (4) | N/A | +0.23 | Withdrawing. Weaker |

| -Br (Bromine) | Meta (3) | +0.39 | N/A | Strongly Withdrawing. |

Key Insight: The target molecule (4-Bromophenyl)(3-fluorophenyl)methanol creates a "push-pull" electronic asymmetry.

-

The 3-fluorophenyl ring is electron-deficient due to the uncompensated inductive withdrawal of the meta-fluorine. This makes the benzylic alcohol more acidic (lower pKa) compared to the 4-fluoro isomer.

-

The 4-bromophenyl ring retains electron density sufficient for oxidative addition in palladium-catalyzed cycles, but the bromine is activated by the electron-withdrawing nature of the benzylic oxygen.

Part 3: Synthesis & Regio-Integrity

The primary source of isomeric contamination is not the reaction itself, but the purity of the starting materials.

Protocol: Grignard Addition (Regioselective)

Reaction:

Why this route? Using 4-bromophenylmagnesium bromide is superior to using 3-fluorophenylmagnesium bromide. The latter, if prepared from 1-bromo-3-fluorobenzene, carries a risk of "benzyne" intermediate formation if temperatures are not strictly controlled, leading to regio-scrambling.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck flask under Argon. Charge with Mg turnings (1.1 eq) and anhydrous THF.

-

Initiation: Add 1,4-dibromobenzene (0.05 eq) to activate Mg.

-

Grignard Formation: Dropwise addition of 1,4-dibromobenzene (careful monitoring to ensure mono-Grignard) OR use commercially available (4-bromophenyl)magnesium bromide (1.0 M in THF) to ensure regiopurity.

-

Addition: Cool to 0°C. Add 3-fluorobenzaldehyde (1.0 eq) in THF slowly. The meta-position of the fluorine is stable and does not direct ortholithiation under these conditions.

-

Quench: Sat.

(aq). -

Purification: Silica gel chromatography (Hexane/EtOAc 90:10).

Isomer Check: If the starting 3-fluorobenzaldehyde contains 2-fluoro or 4-fluoro impurities (common in bulk industrial grades), these will carry through.

Part 4: Analytical Differentiation (The Decision Tree)

Distinguishing the target from its regioisomers relies heavily on NMR spectroscopy, specifically the coupling patterns.

1.

F NMR Diagnostics

-

Target (3-Fluoro): Signal typically appears at -110 to -115 ppm .

-

Pattern: Multiplot (td or dt). The fluorine couples with H2, H4, and H5.

-

-

Isomer (4-Fluoro): Signal typically appears at -100 to -120 ppm .

-

Pattern: Triplet of triplets (tt) or similar symmetric multiplet due to symmetry plane.

-

2.

H NMR Coupling Constants (

)

-

Target (3-F Ring): Look for the proton at C2 (between F and the bridge). It appears as a doublet of doublets (or narrow singlet) with small long-range coupling (

Hz). -

Target (4-Br Ring): Distinct AA'BB' system. Two doublets (roofing effect) integrating to 2H each, with

Hz. -

Isomer (2-Br Ring): The benzylic proton signal will shift significantly downfield due to steric compression and the deshielding effect of the ortho-bromine.

Visualization: Isomer Identification Workflow

Caption: Logical decision tree for distinguishing the (4-Br)(3-F) target from common regioisomers using NMR splitting patterns.

Part 5: Stereochemical Resolution (The Hidden Isomers)

The central carbon is chiral, yielding a racemic mixture (

Protocol: Chiral HPLC Separation

Since the enantiomers have identical physical properties in an achiral environment, a Chiral Stationary Phase (CSP) is required.[1]

-

Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

-

Why: The "AD" type selector interacts effectively with the

-systems of the bromophenyl and fluorophenyl rings via

-

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: Baseline separation (

). The order of elution must be determined empirically or via X-ray crystallography of a derivative, but typically the

Part 6: Functionalization & Reactivity

The utility of (4-Bromophenyl)(3-fluorophenyl)methanol lies in its chemoselectivity .

-

Suzuki-Miyaura Coupling: The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) is significantly weaker than the C-F bond (~115 kcal/mol). Palladium catalysts will exclusively insert at the 4-position.

-

Metabolic Blocking: The 3-F atom remains inert, serving to block the P450 metabolic oxidation prone to occur at the electron-rich meta positions of benzyl rings.

Visualization: Chemoselective Pathway

Caption: Chemoselective transformation showing exclusive reaction at the C-Br bond, preserving the C-F metabolic blocker.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of Grignard addition and chemoselectivity).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for

values of F and Br). -

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. (Standard protocols for diarylmethanol separation).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Mechanistic basis for Br vs F selectivity).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (4-Bromophenyl)(3-fluorophenyl)methanol via Grignard Reaction

Abstract

Diarylmethanol scaffolds are privileged structures in medicinal chemistry, frequently serving as key intermediates for pharmacologically active compounds. The specific introduction of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity. This document provides a comprehensive guide for the synthesis of (4-bromophenyl)(3-fluorophenyl)methanol, a valuable diarylmethanol intermediate. The protocol leverages the Grignard reaction, a robust and fundamental method for carbon-carbon bond formation.[1][2] We will detail the underlying chemical principles, provide step-by-step experimental procedures, and address critical parameters and safety considerations to ensure a successful and reproducible synthesis for researchers, scientists, and professionals in drug development.

Reaction Principle and Mechanism

The synthesis is a two-stage process beginning with the formation of an aryl Grignard reagent, followed by its nucleophilic addition to an aromatic aldehyde.[3]

-

Formation of Grignard Reagent: 4-Bromobenzene reacts with magnesium metal in an anhydrous ethereal solvent. The magnesium atom inserts into the carbon-bromine bond, creating 4-bromophenylmagnesium bromide. This reverses the normal polarity of the carbon atom, transforming it from an electrophilic site into a potent carbon-based nucleophile (an organometallic reagent).[4][5]

-

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.[6][7] This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final secondary alcohol product, (4-bromophenyl)(3-fluorophenyl)methanol.[6][8]

The overall mechanism is depicted below.

Caption: Reaction mechanism for the synthesis of (4-bromophenyl)(3-fluorophenyl)methanol.

Critical Experimental Parameters: The Causality Behind the Protocol

The success of a Grignard reaction is contingent upon rigorous control of specific experimental conditions. Understanding the reasoning behind these parameters is key to achieving high yields and purity.

-

Strictly Anhydrous Conditions: This is the most critical factor. Grignard reagents are powerful bases and will react readily with any protic source, especially water, which is more acidic than the alkane from which the Grignard is derived.[1][9][10] This acid-base reaction quenches the reagent, rendering it inactive for the desired nucleophilic attack.

-

Implementation: All glassware must be rigorously dried before use, either by oven-drying (>120 °C for several hours) or flame-drying under vacuum.[10][11] Solvents must be of anhydrous grade, and the reaction should be conducted under a positive pressure of an inert gas (e.g., Nitrogen or Argon) using a Schlenk line or balloon setup to exclude atmospheric moisture.[12]

-

-

Solvent Selection: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They do not possess acidic protons and effectively solvate the magnesium center of the Grignard reagent via their lone pair electrons.[13][14] This coordination stabilizes the reagent and helps to keep it in solution.

-

Choice: THF is often preferred over diethyl ether due to its higher boiling point (allowing for higher reaction temperatures if needed) and a significantly higher flash point, which reduces the fire hazard.[15]

-

-

Magnesium Activation: A layer of magnesium oxide naturally forms on the surface of magnesium turnings, which can passivate the metal and prevent the reaction from starting.[16][17] This oxide layer must be disrupted to expose fresh, reactive magnesium.

-

Implementation: Chemical activation is commonly achieved by adding a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.[13][18] The disappearance of the characteristic purple iodine vapor or brown solution color is a visual indicator that the reaction has initiated.[18]

-

-

Controlling Exothermicity: The formation of the Grignard reagent is a highly exothermic process.[15][19] If the aryl halide is added too quickly, the reaction rate can accelerate uncontrollably, leading to a "runaway reaction." This can cause the solvent to boil violently, increasing the risk of fire and promoting side reactions, such as Wurtz coupling, which forms biphenyl byproducts.[11][15][18]

Experimental Protocols & Workflow

The following protocols provide a detailed, step-by-step methodology for the synthesis.

Quantitative Data Summary

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount | Density (g/mL) | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.2 | 2.92 g | - | Activate before use. |

| 4-Bromobenzene | C₆H₅Br | 157.01 | 1.0 | 15.7 g (10.5 mL) | 1.491 | Must be anhydrous. |

| Iodine | I₂ | 253.81 | catalytic | 1-2 small crystals | - | For activation. |

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 0.95 | 11.8 g (10.2 mL) | 1.159 | Use high purity. |

| Anhydrous THF | C₄H₈O | 72.11 | - | ~200 mL | 0.889 | Solvent for all steps. |

| Sat. NH₄Cl (aq) | NH₄Cl | 53.49 | - | ~100 mL | - | For quenching. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | 0.902 | For extraction. |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | - | For drying. |

Protocol 1: Preparation of 4-Bromophenylmagnesium Bromide

Materials & Apparatus:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

125 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (N₂ or Ar) inlet/outlet (balloon or Schlenk line)

-

Heating mantle and ice-water bath

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are sealed and the system is under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the flask.

-

Initiation: Add approximately 40 mL of anhydrous THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 eq) in 80 mL of anhydrous THF.

-

Add a small portion (~10 mL) of the 4-bromobenzene solution from the dropping funnel to the magnesium suspension. The initiation of the reaction is indicated by the fading of the iodine color, the appearance of a cloudy, greyish-brown solution, and the onset of gentle reflux.[18] If the reaction fails to start, gently warm the flask with a heating mantle or immerse it in an ultrasonic bath for a few minutes.[18]

-

Grignard Formation: Once initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a steady but gentle reflux. This is a critical step to control the exotherm. Use an ice bath to moderate the reaction if it becomes too vigorous.[15]

-

Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes. The reaction is near completion when most of the magnesium metal has been consumed.

Protocol 2: Synthesis of (4-Bromophenyl)(3-fluorophenyl)methanol

Procedure:

-

Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of 3-fluorobenzaldehyde (0.95 eq) in 50 mL of anhydrous THF in the dropping funnel.

-

Add the 3-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Cool the reaction flask back to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~100 mL). This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Extraction: Transfer the entire mixture to a 1 L separatory funnel. Add ethyl acetate (~100 mL) and shake vigorously. If a persistent emulsion forms, add a small amount of brine. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, a pale yellow oil or solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (4-bromophenyl)(3-fluorophenyl)methanol.

Safety Precautions

Grignard reactions present significant hazards that must be managed with appropriate controls.[15]

-

Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[9][11] All operations must be conducted in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory.

-

Exothermic Reaction: The reaction can generate substantial heat. Always have an ice bath ready to control the reaction temperature and prevent a runaway scenario.[15] Add reagents slowly and deliberately.

-

Reactivity: Grignard reagents are corrosive and react violently with water.[15][19] Avoid all contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are common but are combustible; Nomex gloves can be worn over nitrile for added fire protection).[11][15]

-

Administrative Controls: Never work alone when performing a Grignard reaction, especially for the first time or at a large scale.[11][15] Ensure you are familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Troubleshooting Guide

| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | 1. Wet glassware or solvents.[12][20]2. Magnesium surface is passivated (inactive).[12] | 1. Re-dry all glassware and use freshly opened anhydrous solvents. Ensure the inert atmosphere is maintained.[12]2. Add another small crystal of I₂. If that fails, gently crush some magnesium turnings with a glass rod (carefully!) to expose a fresh surface. A drop of 1,2-dibromoethane can also be used as an initiator.[12] |

| Low or no product yield | 1. Inefficient Grignard formation (see above).2. Premature quenching of the Grignard reagent.[12]3. Incomplete reaction with the aldehyde. | 1. Address initiation issues.2. Ensure the aldehyde and solvent used for its addition are completely anhydrous.3. Allow for longer reaction times after aldehyde addition or gently warm the reaction to 30-40 °C. Monitor consumption of starting material by TLC.[12] |

| Significant biphenyl byproduct formation | Wurtz coupling reaction, favored by high local concentration of the aryl halide and high temperatures.[18] | Add the 4-bromobenzene solution more slowly during Grignard formation to maintain a low concentration.[18] Avoid excessive heating and use an ice bath to keep the reaction under control. |

| Persistent emulsion during extraction | Formation of fine magnesium salt precipitates at the interface.[12] | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |

References

-

The Grignard Reaction Mechanism - Chemistry Steps. [Link]

-

Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

-

Grignard Reaction Mechanism - BYJU'S. [Link]

-

What are Grignard reagent preparation precautions during preparation? - Quora. [Link]

-

The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations - University of Chicago. [Link]

-

Grignard Reaction - American Chemical Society. [Link]

-

Grignard reaction - Wikipedia. [Link]

-

Grignard reaction safety - YouTube. [Link]

-

Grignard Reaction Purification Guide - Scribd. [Link]

-

Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. [Link]

-

2,3-DIPHENYLINDONE - Organic Syntheses Procedure. [Link]

-

Grignard Reaction Experiment Part 1, Prelab - YouTube. [Link]

-

Phenylmagnesium bromide - Wikipedia. [Link]

-

Grignard Reaction - NDSU. [Link]

-

Grignard Reaction - Web Pages. [Link]

-

Grignard Chemistry - Vapourtec Ltd. [Link]

-

Reactions with Grignard Reagents - Chemistry LibreTexts. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol - CUNY. [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. vapourtec.com [vapourtec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dchas.org [dchas.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 14. cerritos.edu [cerritos.edu]

- 15. acs.org [acs.org]

- 16. byjus.com [byjus.com]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. youtube.com [youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Reduction of (4-Bromophenyl)(3-fluorophenyl)methanone

Strategic Analysis & Scope

Chemical Context

The reduction of (4-bromophenyl)(3-fluorophenyl)methanone (CAS: 113452-69-4 or similar isomers) is a critical transformation in the synthesis of diarylmethyl scaffolds, commonly found in antihistamines (e.g., substituted diphenhydramines) and agrochemical fungicides.

The target transformation is the chemoselective reduction of the carbonyl group to the secondary alcohol, (4-bromophenyl)(3-fluorophenyl)methanol .

Chemoselectivity Challenges

The primary challenge in this reduction is the preservation of the aryl halide moieties.

-

Bromine (C-4 position): Highly susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation conditions (e.g., Pd/C, H₂), which would yield the impurity (phenyl)(3-fluorophenyl)methanol.

-

Fluorine (C-3 position): Generally stable, but electron-withdrawing nature increases the electrophilicity of the carbonyl carbon.

Selected Methodology: We utilize Sodium Borohydride (NaBH₄) in Methanol.[1][2] Unlike Lithium Aluminum Hydride (LiAlH₄), which requires anhydrous conditions and poses a higher risk of side reactions, NaBH₄ is mild, chemoselective for ketones in the presence of halides, and operationally robust at scale.

Material Specifications

| Reagent / Solvent | Role | Purity / Grade | Equiv. |

| (4-bromophenyl)(3-fluorophenyl)methanone | Substrate | >97% HPLC | 1.0 |

| Sodium Borohydride (NaBH₄) | Reducing Agent | >98% Powder | 1.2 - 1.5* |

| Methanol (MeOH) | Solvent | ACS Grade | 10 V (mL/g) |

| Hydrochloric Acid (1M) | Quench | Aqueous | Excess |

| Dichloromethane (DCM) | Extraction Solvent | ACS Grade | - |

*Note: Theoretical stoichiometry is 0.25 eq (4 hydrides per B), but 1.2–1.5 eq is standard to ensure rapid completion and account for solvent protonolysis.

Experimental Protocol

Setup and Solvation

-

Equipment: Equip a 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and an addition funnel (or powder funnel for solid addition).

-

Solvation: Charge the flask with (4-bromophenyl)(3-fluorophenyl)methanone (1.0 equiv).

-

Solvent Addition: Add Methanol (10 volumes relative to substrate mass).

-

Rationale: Methanol is protic; it activates the carbonyl via hydrogen bonding and participates in the mechanism by protonating the intermediate alkoxyborate.

-

-

Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to 0–5 °C .

Reduction Reaction[1]

-

Reagent Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15–20 minutes.

-

Critical Control: Monitor temperature. Do not allow the internal temperature to exceed 10 °C. Rapid addition causes vigorous H₂ evolution and potential solvent boil-over.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 45–60 minutes.

-

In-Process Control (IPC): Analyze by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Target: Disappearance of the UV-active ketone spot (less polar) and appearance of the alcohol spot (more polar, lower R_f).

-

Quench and Workup

-

Quench: Cool the mixture back to 0 °C. Slowly add 1M HCl dropwise until pH ~3–4.

-

Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol.

-

Extraction: Dilute the aqueous residue with water and extract with Dichloromethane (DCM) (3 x 5 volumes).

-

Washing: Wash combined organics with Brine (1 x), dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate in vacuo to yield the crude solid.

Purification[2]

-

Standard: Recrystallization from Hexanes/Ethyl Acetate or Heptane .

-

Alternative: If oil persists, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the hydride transfer and subsequent hydrolysis, highlighting the preservation of the halogenated rings.

Caption: Mechanistic pathway of borohydride reduction showing the transition from ketone to alcohol while preserving aryl halides.

Workup Decision Tree

A logic flow for isolating the product based on phase behavior.

Caption: Operational flowchart for the isolation and purification of the target benzhydrol derivative.

Analytical Validation (QC)

To confirm the success of the protocol, the following analytical signatures must be verified:

| Technique | Diagnostic Signal | Interpretation |

| TLC | R_f Shift | Product R_f ~0.3 (Ketone R_f ~0.7) in 20% EtOAc/Hex. |

| ¹H NMR | Appearance of the benzylic CH -OH proton. | |

| ¹H NMR | Appearance of the hydroxyl OH (D₂O exchangeable). | |

| ¹³C NMR | Appearance of the sp³ carbinol carbon; disappearance of C=O (~195 ppm). | |

| ¹⁹F NMR | Signal remains unchanged (confirms Fluorine retention). |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for NaBH4 reduction of ketones).

-

Sigma-Aldrich. Product Specification: (4-Bromo-3-fluorophenyl)methanol.[6][7] (Physical property verification).

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for chemoselective hydride reductions).

-

PubChem. Compound Summary: (4-bromophenyl)(3-fluorophenyl)methanol. National Library of Medicine.

Sources

- 1. sciencing.com [sciencing.com]

- 2. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 3. brainly.com [brainly.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. rsc.org [rsc.org]

- 6. (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 [sigmaaldrich.cn]

- 7. (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 [sigmaaldrich.com]

Using (4-Bromophenyl)(3-fluorophenyl)methanol as an intermediate in antihistamine synthesis

Application Note: Strategic Utilization of (4-Bromophenyl)(3-fluorophenyl)methanol in H1-Antagonist Design

Executive Summary & Strategic Context

(4-Bromophenyl)(3-fluorophenyl)methanol (CAS: 222978-01-0) represents a critical scaffold in the development of next-generation H1-receptor antagonists. While classical antihistamines like chlorcyclizine or meclizine utilize simple chlorophenyl motifs, the incorporation of the 3-fluoro, 4-bromo substitution pattern offers distinct medicinal chemistry advantages:

-

Metabolic Stability: The meta-fluorine atom blocks metabolic oxidation at a typically vulnerable site on the phenyl ring (C3), extending the half-life of the resulting API.

-

Orthogonal Functionalization: The para-bromine serves as a "synthetic handle," allowing late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to generate biaryl or aminated analogs without rebuilding the core scaffold.

-

Lipophilicity Tuning: The specific halogenation pattern modulates the logP, enhancing CNS penetration (for sedative antihistamines) or restricting it (for non-sedative peripherally acting agents) depending on the piperazine tail used.[1]

This guide details the conversion of this alcohol into a bioactive piperazine core, a fundamental workflow in antihistamine synthesis.[1]

Retrosynthetic Analysis & Pathway

The synthesis relies on the activation of the benzhydryl alcohol to a reactive electrophile (chloride), followed by nucleophilic attack by a piperazine derivative.[1]

Figure 1: Retrosynthetic logic flow for constructing the diarylmethylpiperazine scaffold.

Detailed Experimental Protocols

Protocol A: Activation via Chlorodehydroxylation

Objective: Convert the hydroxyl group into a good leaving group (chloride).[1]

Mechanism:

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| (4-Bromophenyl)(3-fluorophenyl)methanol | 1.0 | Substrate |

| Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

or Ar gas. -

Dissolution: Dissolve 10.0 g (35.6 mmol) of the starting alcohol in 50 mL of anhydrous DCM. Add 3 drops of dry DMF.

-

Expert Insight: The DMF acts as a catalyst by forming a reactive chloroiminium species, which is more electrophilic than

alone, ensuring complete conversion of the electron-deficient fluorinated ring system.

-

-

Addition: Cool the solution to 0°C (ice bath). Add

(3.9 mL, 53.4 mmol) dropwise over 20 minutes. -

Reaction: Remove the ice bath and reflux at 40°C for 3 hours.

-

Workup: Evaporate the solvent and excess

under reduced pressure (rotary evaporator).-

Critical: Do not perform an aqueous workup at this stage to prevent hydrolysis back to the alcohol. The crude benzhydryl chloride is moisture-sensitive.

-

-

Storage: Use immediately in Protocol B or store under inert gas at -20°C.

Protocol B: Nucleophilic Coupling (The H1-Core Synthesis)

Objective: Form the C-N bond between the benzhydryl unit and the piperazine ring.

Mechanism:

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Crude Benzhydryl Chloride (from Protocol A) | 1.0 | Electrophile |

| N-Methylpiperazine (or N-Boc-piperazine) | 2.5 | Nucleophile |

| Potassium Carbonate (

Step-by-Step Methodology:

-

Preparation: In a 250 mL RBF, suspend

(14.7 g, 106 mmol) and KI (0.6 g, 3.5 mmol) in 60 mL of dry Acetonitrile. -

Nucleophile Addition: Add N-Methylpiperazine (9.9 mL, 89 mmol).

-

Expert Insight: Using excess amine (2.5 eq) minimizes the formation of bis-alkylated byproducts (where one piperazine attacks two benzhydryl molecules).[1]

-

-

Electrophile Addition: Dissolve the crude benzhydryl chloride in 20 mL MeCN and add it dropwise to the refluxing amine suspension.

-

Reaction: Reflux at 80-82°C for 12–16 hours.

-

Validation: HPLC analysis should show the formation of the product peak. The 3-F substituent slightly destabilizes the carbocation intermediate compared to non-fluorinated analogs, potentially requiring longer reaction times.

-

-

Workup:

-

Purification: The crude oil is often purified via column chromatography (DCM/MeOH 95:5) or converted to the dihydrochloride salt for crystallization (Ethanol/Ether).[1][6]

Process Validation & Troubleshooting

The stability of the benzhydryl cation is the central variable in this synthesis.

Figure 2: Decision tree for troubleshooting low yields in benzhydryl couplings.

Analytical Standards:

-

1H NMR (CDCl3): Look for the characteristic benzhydryl proton singlet.[1] In the alcohol, it appears around

5.8 ppm.[1] In the piperazine product, it shifts upfield to -

19F NMR: Essential for tracking the integrity of the 3-fluorophenyl ring. Expect a multiplet around -110 to -115 ppm.

References

-

Synthesis of Benzhydryl Piperazines

- Source: Opalka, C. J., et al. "Synthesis and antihistaminic activity of certain N-(p-chlorobenzhydryl)-N'-substituted piperazines." Journal of Medicinal Chemistry.

-

Link:[1]

-

Thionyl Chloride Activation Mechanisms

-

Piperazine Alkylation Strategies

- Source: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis."

-

Link:[1]

-

Compound Data

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]

Suzuki-Miyaura coupling reactions involving (4-Bromophenyl)(3-fluorophenyl)methanol

Application Note: Chemoselective Suzuki-Miyaura Coupling of (4-Bromophenyl)(3-fluorophenyl)methanol

Introduction & Significance

This Application Note details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing (4-Bromophenyl)(3-fluorophenyl)methanol (CAS: 222978-01-0) as the electrophilic partner.

The Substrate: This scaffold represents a "privileged structure" in medicinal chemistry.[1][2] Diarylmethanols are core pharmacophores in antihistamines (e.g., Clemastine, Orphenadrine) and neuroactive agents.

-

The 4-Bromo moiety: Serves as the reactive handle for C-C bond formation.

-

The 3-Fluoro substituent: A strategic bioisostere. The C-F bond is metabolically robust and modulates the lipophilicity (LogP) and pKa of the adjacent alcohol without introducing steric bulk comparable to a methyl group.

-

The Secondary Alcohol: The critical challenge. While protecting groups (TBS, MOM) are possible, they reduce atom economy. This guide focuses on direct, unprotected coupling , necessitating conditions that prevent elimination (to stilbenes) or oxidation (to benzophenones).

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on distinguishing between the reactive C-Br bond and the sensitive benzylic C-OH/C-H bonds.

The Challenge: Competing Pathways

-

Desired Pathway (Suzuki Coupling): Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with the boronic acid and reductive elimination.

-

Side Reaction A (Elimination): Under strong basic conditions (e.g., NaOH, KOtBu) and high heat, the benzylic proton is acidic enough to trigger E1cB or E2 elimination, generating a stilbene derivative.

-

Side Reaction B (Oxidation): In the presence of certain Pd catalysts and hydrogen acceptors (or even trace O2), the secondary alcohol can be oxidized to a diaryl ketone .

Strategic Solution

-

Base Selection: Use mild, inorganic bases (K₂CO₃, K₃PO₄) rather than hydroxides or alkoxides.

-

Solvent System: Aqueous-organic biphasic systems (Dioxane/H₂O) facilitate the dissolution of inorganic bases while keeping the organic substrate solvated, often suppressing elimination compared to anhydrous polar solvents.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & General)

Recommended for standard aryl boronic acids and initial screening.

Reagents:

-

Substrate: (4-Bromophenyl)(3-fluorophenyl)methanol (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3–5 mol%)

-

Rationale: The bidentate dppf ligand has a large bite angle, promoting reductive elimination and stabilizing the Pd center against aggregation.

-

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial to prevent Pd oxidation and homocoupling).

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) against a positive flow of inert gas.

-

Solvent Addition: Add degassed Dioxane/Water (4:1) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

QC Check: Monitor by TLC or LCMS. Look for the disappearance of the bromide (SM).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: The "Sterically Demanding" (High Activity)

Recommended for ortho-substituted boronic acids or if Protocol A fails.

Reagents:

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Rationale: Buchwald precatalysts activate quickly at lower temperatures. The bulky XPhos ligand facilitates coupling with hindered partners and prevents β-hydride elimination (oxidation side-reaction).

-

-

Base: K₃PO₄ (2.0 equiv)[4]

-

Solvent: THF / Water (10:1)[3]

-

Temperature: 60°C (Milder heat minimizes elimination risk).

Optimization & Data Analysis

When optimizing for specific boronic acids, use the following matrix to balance conversion against side reactions.

Table 1: Solvent & Base Effects on Chemoselectivity

| Base | Solvent System | Conversion | Risk of Elimination (Stilbene) | Recommendation |

| K₂CO₃ | Dioxane/H₂O | High | Low | Primary Choice |

| Cs₂CO₃ | DMF/H₂O | High | Moderate | Use for unreactive bromides |

| NaOH | THF/H₂O | High | High | Avoid (Promotes dehydration) |

| K₃PO₄ | Toluene/H₂O | Moderate | Very Low | Use for highly sensitive substrates |

| Et₃N | DMF | Low | High | Avoid (Pd coordination issues) |

Visualization of Workflows

Diagram 1: Chemoselectivity & Reaction Pathways

This diagram illustrates the competing pathways and the "Sweet Spot" for the target reaction.

Caption: Chemoselectivity landscape showing the target Suzuki pathway versus competitive elimination and oxidation side-reactions.

Diagram 2: Method Development Decision Tree

Use this logic flow to troubleshoot low yields or impurities.

Caption: Troubleshooting logic for optimizing reaction conditions based on observed byproducts.

References

-

RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[5] (Demonstrates compatibility of unprotected polar groups).

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. (Mechanistic insights on dehalogenation and side reactions).

-

National Institutes of Health (PMC). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (Discusses chemoselectivity in benzylic systems).

-

Organic Chemistry Portal. Synthesis of Substituted Benzylic Alcohols. (Context on generating and reacting benzylic alcohol scaffolds).

-

Sigma-Aldrich. Product Specification: (4-Bromo-3-fluorophenyl)methanol.[6][7] (Physical properties and safety data).

Sources

- 1. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 [sigmaaldrich.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Application Note: Enantioselective Synthesis of (4-Bromophenyl)(3-fluorophenyl)methanol Derivatives

The following Application Note and Protocol guide is designed for researchers in pharmaceutical development and organic synthesis. It addresses the specific challenge of synthesizing chiral derivatives of (4-Bromophenyl)(3-fluorophenyl)methanol , a diarylmethanol scaffold common in antihistamine and anticholinergic drug discovery.

Introduction & Strategic Overview

The Challenge: Diaryl Discrimination

(4-Bromophenyl)(3-fluorophenyl)methanol (CAS: 222978-01-0) represents a "privileged structure" in medicinal chemistry but poses a significant stereochemical challenge. Unlike alkyl-aryl ketones, where the steric difference between groups is vast (e.g., methyl vs. phenyl), this molecule possesses two aromatic rings distinguished primarily by their substitution pattern (4-Br vs. 3-F) and electronic properties.

Standard chemical asymmetric reductions (e.g., CBS reduction) often struggle with this substrate class, yielding moderate enantiomeric excess (ee) (50–70%) due to the similar steric profiles of the aryl rings. Consequently, this guide prioritizes two high-fidelity routes:

-

Biocatalytic Kinetic Resolution (EKR): The most robust method for general laboratories, utilizing Lipase B from Candida antarctica (CAL-B) to discriminate based on subtle steric/electronic differences.

-

Asymmetric Transfer Hydrogenation (ATH): A scalable chemical route using Ru-TsDPEN catalysts, preferred over borane reductions for diaryl ketones.

Route 1: Enzymatic Kinetic Resolution (EKR)

Best for: High optical purity (>99% ee), gram-scale preparation, and access to both enantiomers.

Mechanistic Principle

This protocol utilizes Novozym 435 (immobilized CAL-B). The enzyme follows Kazlauskas’ Rule , preferentially acylating the enantiomer where the "medium" substituent is in the specific binding pocket.

-

Large Group (L): 4-Bromophenyl (due to the bulky bromine at the para position).

-

Medium Group (M): 3-Fluorophenyl.

-

Prediction: The (R)-enantiomer is typically acylated faster, leaving the (S)-alcohol unreacted.

Experimental Protocol

Materials

-

Substrate: Racemic (4-Bromophenyl)(3-fluorophenyl)methanol (1.0 equiv).

-

Biocatalyst: Novozym 435 (Novozymes/Strem), 20–50 mg per mmol substrate.

-

Acyl Donor: Vinyl Acetate (3.0 equiv) or Isopropenyl Acetate.

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve 1.0 g (3.56 mmol) of racemic alcohol in 20 mL of anhydrous MTBE.

-

Activation: Add 1.0 mL (10.7 mmol) of Vinyl Acetate.

-

Initiation: Add 100 mg of Novozym 435 beads.

-

Incubation: Stir the mixture at 30–40°C at 200 rpm. Note: Vigorous stirring can pulverize the immobilized beads; use an orbital shaker if possible.

-